2-Bromo-1-methoxy-4-methyl-3-nitrobenzene

Vue d'ensemble

Description

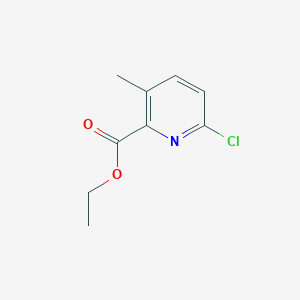

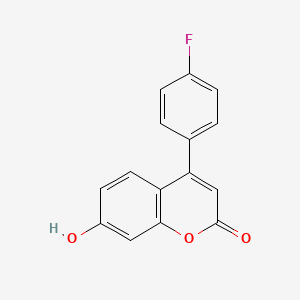

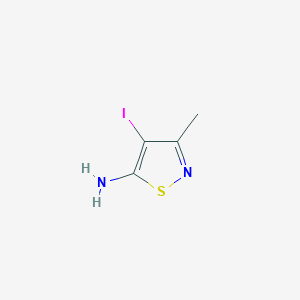

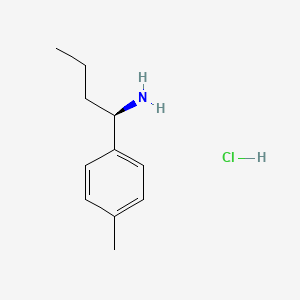

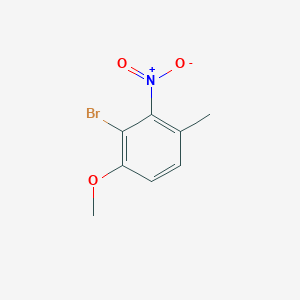

The compound 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene is a multi-substituted benzene derivative that contains bromo, methoxy, methyl, and nitro functional groups attached to a benzene ring. This compound is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from studies on similar compounds. The presence of these substituents suggests that the compound could have interesting electronic properties and reactivity due to the electron-withdrawing and electron-donating effects of the nitro and methoxy groups, respectively.

Synthesis Analysis

The synthesis of similar bromo- and nitro-substituted benzene derivatives has been explored in various contexts. For instance, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes has been studied, showing the formation of 1-nitro-2-vinylbenzene and 1H-indole as products . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, achieving high yields and purity . These studies suggest that the synthesis of this compound could potentially be achieved through similar nitration and bromination reactions, possibly followed by a methylation step to introduce the methoxy group.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the ring. For example, the crystal structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and its cyano analogue were determined, showing the effects of different substituents on the molecular geometry . Although the compound is not an imidazole, the study provides insight into how substituents like bromo, methoxy, and nitro groups can affect the overall structure of aromatic compounds.

Chemical Reactions Analysis

The reactivity of bromo- and nitro-substituted benzene derivatives can vary depending on the solvent and conditions. The radical anion of 1-bromo-4-nitrobenzene has been shown to be reactive in an ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that the compound of interest may also exhibit unique reactivity in different solvents, particularly in the presence of radical initiators or under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are influenced by their functional groups. For instance, the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces was investigated, revealing how these groups affect the molecular orbital density of states and the energy band diagrams of the surfaces . Such studies are indicative of how the electron-donating methoxy group and the electron-withdrawing nitro group can modulate the electronic properties of the benzene ring. Additionally, the intermolecular interactions observed in the crystal structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene suggest that weak charge-transfer interactions may also be present in the compound of interest .

Applications De Recherche Scientifique

Surface Engineering and Electronic Structure

- The properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers, were investigated using ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). This study found that silicon surface engineering can be accomplished by electrochemical grafting using nitrobenzene and bromobenzene, effectively passivating silicon-derived interface gap states and increasing the electron affinity (Hunger et al., 2006).

Magnetic Resonance Spectroscopy

- Studies involving 13C, 15N, and 17O NMR spectra of various substituted anisoles, including nitrobenzene derivatives, have provided insights into the resonance interactions and chemical shifts in these compounds. The presence of substituents ortho to the methoxyl group was found to enhance resonance interaction with the benzene ring (Pandiarajan et al., 1994).

Polymer Solar Cells

- A study on polymer solar cells introduced a fluorescent inhibitor, 1-Bromo-4-Nitrobenzene, to the active layer of the cells. The research indicated that the formation of charge transfer complexes significantly improved the electron transfer process, enhancing the power conversion efficiency of the cells by more than 57% compared to reference cells (Fu et al., 2015).

Crystallography and Material Science

- Crystallographic studies, such as those involving 1-(halomethyl)-3-nitrobenzene, have calculated anisotropic displacement parameters and explored the structural complexity of these compounds. This research is significant for understanding the material properties of related benzene derivatives (Mroz et al., 2020).

Synthesis and Chemical Reactivity

- Research on the synthesis and reactivity of various nitrobenzene derivatives, including studies on electrophilic bromination and nucleophilic aromatic substitution, has provided valuable insights into the chemical properties and potential applications of these compounds in various chemical processes and synthesis pathways (Sobolev et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

2-bromo-1-methoxy-4-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMCUIFFXJLYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743136 | |

| Record name | 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860734-28-7 | |

| Record name | Benzene, 2-bromo-1-methoxy-4-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860734-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

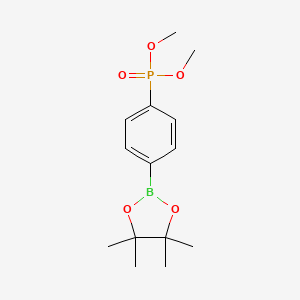

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

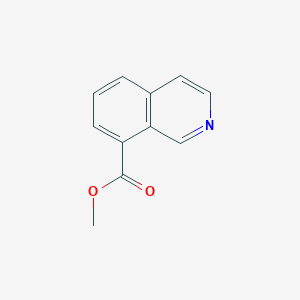

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3029983.png)